molecular formula C6H9BF3K B13467296 Potassium (cyclohex-2-en-1-yl)trifluoroboranuide

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide

Cat. No.: B13467296
M. Wt: 188.04 g/mol
InChI Key: HXQIVXVCVIIDBM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H9BF3K

Molecular Weight

188.04 g/mol

IUPAC Name

potassium;cyclohex-2-en-1-yl(trifluoro)boranuide

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h2,4,6H,1,3,5H2;/q-1;+1

InChI Key

HXQIVXVCVIIDBM-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCC=C1)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (cyclohex-2-en-1-yl)trifluoroboranuide typically involves the reaction of cyclohex-2-en-1-ylboronic acid with potassium bifluoride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

    Cyclohex-2-en-1-ylboronic acid: is reacted with (KHF2) in an anhydrous solvent such as tetrahydrofuran (THF).

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohex-2-en-1-ylboronic acid.

    Reduction: It can be reduced to form cyclohex-2-en-1-ylborane.

    Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-ylboronic acid.

    Reduction: Cyclohex-2-en-1-ylborane.

    Substitution: Various substituted cyclohex-2-en-1-yl derivatives depending on the reagents used.

Scientific Research Applications

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide has several scientific research applications:

    Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used as a reagent in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium (cyclohex-2-en-1-yl)trifluoroboranuide in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The general steps are:

  • Formation of the boronate complex.
  • Transmetalation with a palladium catalyst.
  • Formation of the carbon-carbon bond.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : Potassium (cyclohex-2-en-1-yl)trifluoroboranuide
  • Molecular Formula : C₆H₉BF₃K
  • Molecular Weight : 188.05 g/mol
  • CAS Number : 446065-11-8
  • Synonyms: Potassium cyclohexyltrifluoroborate (common but non-IUPAC) .

Structural Features
The compound consists of a cyclohexene ring substituted at the 2-position with a trifluoroboranuide group ([BF₃]⁻) coordinated to a potassium counterion. The cyclohexene moiety introduces unsaturation, which influences reactivity and stability compared to fully saturated analogs .

Applications
Potassium trifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions as air-stable, moisture-tolerant alternatives to boronic acids. The cyclohexenyl substituent may enhance solubility in organic solvents, making it advantageous in pharmaceutical synthesis .

Comparison with Similar Potassium Trifluoroborate Salts

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number Key Applications
This compound C₆H₉BF₃K 188.05 Cycloalkenyl 446065-11-8 Cross-coupling reactions
Potassium (2,4-dichlorophenyl)trifluoroborate C₆H₃BCl₂F₃K 252.9 Aryl (halogenated) 192863-38-0 Pharmaceutical intermediates
Potassium [(4-bromophenyl)methyl]trifluoroboranuide C₇H₆BBrF₃K 276.93 Arylalkyl (brominated) 1613714-31-0 High-purity API intermediates
Potassium cyclohex-1-en-1-yltrifluoroborate C₆H₈BF₃K 184.03 Cycloalkenyl (isomer) 1186667-20-8 Structural studies
Potassium (2-phenylacetyl)trifluoroborate C₈H₇BF₃KO 222.05 Acetyl-substituted N/A Click chemistry precursors

Reactivity and Stability

  • Cyclohexenyl vs. Aryl Substituents :

    • Cyclohexenyl derivatives (e.g., the target compound) exhibit moderate steric hindrance, favoring cross-coupling with bulky partners. In contrast, aryl-substituted analogs (e.g., 2,4-dichlorophenyl) show enhanced electronic effects due to halogenation, accelerating oxidative addition in Pd-catalyzed reactions .
    • The cyclohexene ring’s unsaturation may reduce thermal stability compared to saturated cyclohexyl analogs, as seen in thermogravimetric analyses (TGA) .
  • Isomer Effects :

    • Potassium cyclohex-1-en-1-yltrifluoroborate (CAS 1186667-20-8) is a structural isomer of the target compound. The position of the double bond (1-en-1-yl vs. 2-en-1-yl) alters steric and electronic profiles, impacting crystallization behavior and solubility .

Biological Activity

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide, also known as potassium cyclohexenyltrifluoroborate, is a compound with the molecular formula C6H9BF3KC_6H_9BF_3K and a molecular weight of 188.04 g/mol. It is classified as a boron-containing compound and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

PropertyValue
Molecular Formula C6H9BF3K
Molecular Weight 188.04 g/mol
CAS Number 1186667-20-8
Melting Point 191-196 °C
Purity NLT 98%

The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability and prevent degradation.

This compound exhibits biological activity primarily through its role as a boron donor in organic reactions. Boron compounds have been shown to interact with various biological systems, influencing processes such as enzyme activity, signaling pathways, and cellular metabolism. Specific studies indicate that boron-containing compounds can modulate the activity of certain receptors and enzymes, potentially leading to therapeutic effects.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that certain boron compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies on related trifluoroborate compounds suggest that they may inhibit tumor growth through mechanisms involving oxidative stress and cell cycle arrest.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of boron compounds, including this compound. These compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative damage.
  • Synthetic Applications : The compound has been utilized in various synthetic pathways, particularly in the formation of carbon-carbon bonds. Its ability to serve as a boron source in cross-coupling reactions makes it valuable in the synthesis of complex organic molecules, which can have biological implications.

Toxicity and Safety

While this compound shows promise in various applications, safety data indicates that it should be handled with care due to potential irritant effects on skin and eyes. Appropriate safety measures should be taken when working with this compound in laboratory settings.

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